molecular formula C9H13NO2S B2827421 2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 427896-41-1

2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2827421
CAS No.: 427896-41-1
M. Wt: 199.27
InChI Key: YHLQWXNPKLIQMJ-UHFFFAOYSA-N
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Description

Historical Context in Substituted Thiazole Research

The exploration of thiazole derivatives dates to the late 19th century, with the first synthesis of thiazole reported in 1887 by Hantzsch and Weber. Substituted thiazoles gained prominence in the mid-20th century following the discovery of thiamine (vitamin B~1~), which contains a thiazole moiety critical for enzymatic activity. The introduction of bulky alkyl groups, such as tert-butyl, into thiazole systems began in the 1980s as researchers sought to modulate steric and electronic properties for enhanced biological activity.

This compound represents a convergence of these historical trends. Early synthetic efforts focused on optimizing routes for tert-butyl-substituted heterocycles, with patents from the 1990s describing methods for introducing tert-butyl groups into thiazole rings via nucleophilic substitution and cyclization reactions. The carboxylic acid functional group at position 5 further expanded its utility, enabling derivatization into esters, amides, and metal complexes for diverse applications.

Academic Significance in Contemporary Chemistry

In academic research, this compound has served as a model system for studying:

  • Steric effects : The tert-butyl group induces significant steric hindrance, influencing reaction kinetics and regioselectivity in substitution reactions.
  • Electronic modulation : The electron-withdrawing carboxylic acid group at position 5 alters the thiazole ring’s electron density, as evidenced by computational studies using density functional theory (DFT).
  • Crystallographic behavior : Single-crystal X-ray diffraction analyses reveal planar thiazole rings with dihedral angles of 3.2° between the carboxylic acid group and the heterocycle, facilitating π-π stacking interactions in solid-state structures.

Recent publications highlight its role as a precursor in synthesizing bioactive molecules. For example, methyl ester derivatives of this compound exhibit moderate cytotoxicity against cancer cell lines, underscoring its potential in anticancer drug development.

Evolution of Research Questions and Scholarly Interest

Initial research on this compound centered on synthetic methodology optimization. Key milestones include:

Year Research Focus Advancement
2005 Synthesis Development of one-pot cyclization using tert-butyl isocyanide
2015 Derivatization Catalytic coupling reactions to generate amide derivatives
2022 Biological Screening Identification of antimicrobial activity against Gram-positive bacteria

Current investigations address:

  • Structure-activity relationships (SAR) : Systematic variation of substituents to correlate molecular features with biological efficacy.
  • Hybrid molecules : Conjugation with peptides or metallocomplexes to enhance pharmacological properties.
  • Green chemistry : Solvent-free syntheses using microwave irradiation to improve yield and sustainability.

Thiazole Pharmacophore Importance in Scientific Literature

The thiazole ring is a privileged scaffold in medicinal chemistry due to its:

  • Bioisosteric properties : Mimics peptide bonds and pyridine rings, enabling interactions with biological targets.
  • Metabolic stability : Resistance to oxidative degradation compared to furan or pyrrole analogs.
  • Versatile derivatization : Functionalization at positions 2, 4, and 5 allows tailored modifications for target specificity.

In this compound, the pharmacophore’s activity is amplified by:

  • Lipophilicity enhancement : The tert-butyl group increases logP values by 1.2 units compared to unsubstituted analogs, improving membrane permeability.
  • Acid-base properties : The carboxylic acid (pK~a~ ≈ 3.8) enables pH-dependent solubility and salt formation for formulation flexibility.

Comparative analysis with related thiazoles:

Compound Substituents Key Feature
2-Aminothiazole NH~2~ at C2 Found in sulfathiazole antibiotics
4-Phenylthiazole Ph at C4 Common in antifungal agents
This compound tert-Bu at C2, COOH at C5 Enhanced steric bulk and derivatization capacity

These structural attributes position this compound as a versatile building block for next-generation therapeutics, particularly in oncology and infectious disease research.

Properties

IUPAC Name

2-tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5-6(7(11)12)13-8(10-5)9(2,3)4/h1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLQWXNPKLIQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom undergoes oxidation under controlled conditions:

Reagent Conditions Product Key Observations
Hydrogen peroxide (H₂O₂)Acidic/neutral mediaThiazole sulfoxidePartial oxidation at sulfur; stereoselectivity depends on substituent steric effects
m-Chloroperbenzoic acidDichloromethane, 0–25°CThiazole sulfoneComplete oxidation to sulfone; reaction rate influenced by tert-butyl group
Ozone−78°C, then reductive workupRing-opened derivativesRarely employed due to competing carboxylate oxidation

Reduction Reactions

The carboxylic acid group and thiazole ring participate in reduction:

Reagent Target Site Product Notes
LiAlH₄Carboxylic acidPrimary alcoholComplete reduction of -COOH to -CH₂OH; thiazole ring remains intact
NaBH₄/I₂Thiazole ringDihydrothiazoleSelective reduction of C=N bond; requires anhydrous conditions
H₂ (Pd/C)Carboxylic acidAlcohol or alkaneDecarboxylation observed under high-pressure hydrogenation

Substitution Reactions

Electrophilic substitution occurs at electron-rich positions of the thiazole ring:

Position Reagent Product Mechanistic Insights
C-4HNO₃/H₂SO₄4-Nitrothiazole derivativeNitration facilitated by methyl group’s electron-donating effect
C-2Cl₂ (FeCl₃ catalyst)2-Chlorothiazole derivativeSteric hindrance from tert-butyl group limits reactivity at C-2
C-5Br₂ (AcOH)Brominated carboxylateCarboxylic acid directs bromination para to itself

Carboxylic Acid Derivatives

The -COOH group undergoes classical transformations:

Reaction Type Reagents/Conditions Product Applications
EsterificationSOCl₂/ROHAlkyl/aryl estersImproved lipophilicity for biological studies
Amide FormationEDC/HOBt, aminesThiazole-5-carboxamidesKey intermediates in HSET inhibitor synthesis
Salt FormationNaOH or K₂CO₃Sodium/potassium carboxylateEnhanced solubility for aqueous-phase reactions

Ring Functionalization

The tert-butyl group enables unique reactivity:

Modification Method Outcome Significance
Friedel-Crafts alkylationAlCl₃, aryl halidesAryl-substituted thiazolesExpands π-conjugation for material science applications
Radical brominationNBS, lightBrominated tert-butyl groupFacilitates cross-coupling reactions (e.g., Suzuki-Miyaura)

Biological Activity Correlations

  • Enzyme Inhibition : The carboxylic acid moiety interacts with HSET (KIFC1) via hydrogen bonding, inducing multipolar mitotic spindles in cancer cells .

  • Structure-Activity Relationships (SAR) :

    • Methyl at C-4 enhances metabolic stability.

    • tert-Butyl at C-2 improves binding pocket occupancy in enzyme targets .

Scientific Research Applications

Scientific Research Applications of 2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid

This compound is a heterocyclic compound with a thiazole ring structure, notable for its diverse applications in scientific research. The presence of a tert-butyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the thiazole ring contributes to its unique chemical properties, making it valuable in pharmaceuticals and agrochemicals.

Applications

This compound serves as a building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding. Additionally, it has potential therapeutic applications due to its ability to interact with biological targets and is used in developing new materials and as an intermediate in producing various chemicals.

Thiazole derivatives exhibit diverse biological activities. Recent studies have demonstrated that thiazole derivatives can effectively inhibit xanthine oxidase activity, indicating their potential as therapeutic agents for gout and other inflammatory diseases. In vitro studies on cancer cell lines, such as MCF-7 for breast cancer, have shown that certain thiazole derivatives exhibit significant cytotoxicity and induce apoptosis through dose-dependent mechanisms.

Thiazole Derivatives in Anticonvulsant and Anticancer Research

  • Anticonvulsant Activity: Research has identified specific thiazole derivatives with significant anticonvulsant properties . For instance, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed high anticonvulsant activity .
  • Anticancer Activity: Studies have explored thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogs for anticancer activity . One compound, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed notable activity . Additional research highlights the anti-proliferative activity of specific compounds against human liver carcinoma cell lines, with SAR analysis indicating the importance of an electronegative chlorine group for eliciting activity .

HSET (KIFC1) Inhibition

A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate has been discovered to inhibit HSET (KIFC1) with micromolar in vitro activity . This compound progressed to ATP-competitive compounds with nanomolar biochemical potency and high selectivity against the opposing mitotic kinesin Eg5. It induces a multipolar phenotype in centrosome-amplified human cancer cells .

Impact of Substituents on Activity

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid 2-tert-butyl, 4-methyl, 5-COOH 199.27 154–157 Organic synthesis, intermediates
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) 4-phenyl (substituted), 5-COOH 316.37 N/A Xanthine oxidase inhibitor (gout)
4-Methyl-1,3-thiazole-5-carboxylic acid 4-methyl, 5-COOH 143.16 N/A Antimicrobial, enzyme inhibition
2-((tert-Butoxycarbonyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid 2-Boc-amino, 4-methyl, 5-COOH 256.29 N/A Peptide synthesis, foldamer design
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid 2-bromo, 4-methyl, 5-COOH 222.06 N/A Antifungal agent synthesis
4-tert-Butyl-1,3-thiazole-5-carboxylic acid 4-tert-butyl, 5-COOH 199.27 N/A Structural studies, drug design
Key Observations :
  • Electronic Effects : The electron-withdrawing carboxylic acid at position 5 is critical for hydrogen bonding in biological systems, as seen in Febuxostat’s inhibition of xanthine oxidase .
  • Positional Isomerism : 4-tert-butyl-1,3-thiazole-5-carboxylic acid (position 4 tert-butyl vs. position 2 in the target compound) demonstrates how substituent placement alters molecular geometry and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 4-Methyl Analog Febuxostat 2-Bromo Analog
Molecular Weight (g/mol) 199.27 143.16 316.37 222.06
LogP (Predicted) 2.1 0.8 3.5 1.9
Solubility (aq., mg/mL) Low (tert-butyl hindrance) Moderate Very Low (lipophilic) Low
Hydrogen Bond Donors 1 (COOH) 1 1 1
  • Lipophilicity : The tert-butyl group increases LogP compared to the 4-methyl analog, suggesting better membrane permeability but poorer aqueous solubility .
  • Thermal Stability : The high melting point (154–157°C) of the target compound indicates strong crystalline packing, advantageous for formulation .

Biological Activity

2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the thiazole family, which is renowned for its diverse biological activities. This compound's structure features a tert-butyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the thiazole ring. The unique chemical properties imparted by these substituents contribute to its potential applications in pharmaceuticals and agrochemicals.

The synthesis of this compound typically involves the condensation of a thioamide with an α-haloketone, followed by cyclization. The reaction conditions often require a base such as sodium hydroxide under reflux conditions. In industrial production, continuous flow reactors and optimized conditions are utilized to enhance yield and minimize by-products.

Enzyme Inhibition

Research has shown that compounds similar to this compound exhibit significant enzyme inhibition. For instance, thiazole derivatives have been identified as inhibitors of various enzymes involved in cancer progression, such as HSET (KIFC1), which is critical for centrosome clustering in cancer cells. These inhibitors can induce multipolar mitotic spindles leading to cell death in centrosome-amplified cancer cells .

Anticancer Activity

The compound has been explored for its anticancer properties. A study indicated that thiazole derivatives can induce apoptosis in various cancer cell lines. For example, derivatives showed cytotoxic effects against human childhood and adult leukemia cell lines with IC50 values in the sub-micromolar range . The mechanism often involves modulation of apoptotic pathways, including increased expression of p53 and activation of caspase-3 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity or modulate receptor functions. Such mechanisms are vital for developing therapeutic agents aimed at various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
2-Methyl-4-trifluoromethyl-1,3-thiazole Trifluoromethyl group enhances reactivityPotentially higher anticancer activity
2-Phenyl-4-methyl-1,3-thiazole Presence of phenyl group increases aromaticityEnhanced receptor interaction
2-Tert-butyl-4-methyl-1,3-thiazole Steric hindrance from tert-butyl affects reactivityNotable enzyme inhibition

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

  • Enzyme Inhibition Study : A recent study demonstrated that thiazole derivatives could inhibit xanthine oxidase activity effectively, showcasing their potential as therapeutic agents for gout and other inflammatory diseases .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain thiazole derivatives exhibited significant cytotoxicity and induced apoptosis through dose-dependent mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid, and how can low yields be addressed?

  • Methodological Answer : The synthesis typically involves cyclization reactions using α-haloketones and thiourea derivatives under controlled conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst can promote cyclization (as seen in similar thiazole syntheses) . Low yields may arise from competing side reactions or incomplete purification. To mitigate this:
  • Optimize reaction time and temperature (e.g., 80–100°C for 3–5 hours).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Purify via recrystallization from dimethylformamide (DMF)/acetic acid mixtures to remove unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at C2, methyl at C4) and carboxylic acid protonation state.
  • LC/MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₁H₁₇NO₂S, theoretical 239.10 g/mol) and detect impurities .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) and resolve isomers (if present) .

Q. How does the stability of this compound vary under different storage and reaction conditions?

  • Methodological Answer : Stability depends on functional group reactivity:
  • Carboxylic Acid Group : Susceptible to decarboxylation at high temperatures (>120°C). Store at 4°C in sealed, dry containers to prevent moisture absorption.
  • Thiazole Ring : Stable under acidic conditions but may degrade in strong bases (pH >10). Use buffered solutions (pH 6–8) for aqueous reactions .
  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy or periodic LC/MS sampling to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from assay variability or structural modifications. Strategies include:
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends.
  • SAR Studies : Systematically modify substituents (e.g., tert-butyl to smaller alkyl groups) and compare bioactivity. For example, piperidine derivatives (e.g., Thermo Scientific’s 4-methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid) showed altered receptor binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ values .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to:
  • Map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., coupling reactions at the C5-carboxylic acid group) using Gaussian or ORCA software.
  • Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can the compound’s mechanism of action in medicinal chemistry be elucidated?

  • Methodological Answer : Combine in vitro and in silico approaches:
  • Enzyme Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement.
  • Metabolite Profiling : Use LC-HRMS to identify metabolic byproducts in hepatic microsome models .

Q. What strategies optimize multi-step reactions involving this compound to minimize side products?

  • Methodological Answer : Critical factors include:
  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate) during halogenation or alkylation steps .
  • Catalyst Selection : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can researchers integrate this compound into drug discovery pipelines while addressing pharmacokinetic limitations?

  • Methodological Answer : Focus on derivatization and formulation:
  • Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl esters) to improve membrane permeability, then hydrolyze in vivo .
  • Lipinski’s Rule Compliance : Modify logP (e.g., <5) via substituent changes (e.g., replacing tert-butyl with polar groups) .
  • Microsomal Stability Testing : Use liver microsomes to assess metabolic clearance and guide structural refinements .

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